![molecular formula C6H14Cl2N2O2 B1291877 4-Aminopiperidine-4-carboxylic acid dihydrochloride CAS No. 76508-73-1](/img/structure/B1291877.png)
4-Aminopiperidine-4-carboxylic acid dihydrochloride
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Overview
Description
4-Aminopiperidine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O2 . It is a white powder and is used as a cyclic α,α-disubstituted amino acid for the preparation of water-soluble highly helical peptides .
Molecular Structure Analysis
The InChI code for 4-Aminopiperidine-4-carboxylic acid dihydrochloride is 1S/C6H12N2O2.2ClH/c7-6(5(9)10)1-3-8-4-2-6;;/h8H,1-4,7H2,(H,9,10);2*1H . The molecular weight is 217.09 .Physical And Chemical Properties Analysis
The physical form of 4-Aminopiperidine-4-carboxylic acid dihydrochloride is a white powder . It should be stored at 0-8°C . The density of a related compound, 4-Aminopiperidine, is 0.945 g/mL at 25°C .Scientific Research Applications
Pharmaceuticals
Api is used in the pharmaceutical industry. The SAR studies by Cara Therapeutics disclosed that the unnatural amino acid moiety, 4-aminopiperidine-4-carboxylic acid, was crucial for the activity of the kappa opioid agonist .
Antimicrobial Peptides
Api is used in the development of antimicrobial peptides. In one study, Lys residues were replaced with Api in the peptide 17KKV-Aib, which resulted in enhanced resistance to digestive enzymes without compromising the antimicrobial activity .
Conformational Studies
Api is used in conformational analyses of α/β- and β-peptides. The incorporation of Api instead of cis-ACHC can enhance the aqueous solubility of the mixed-helical peptides without any adverse effect on helical folding .
Synthesis of SIRT2 Inhibitors
Api is used as a reactant for the synthesis of SIRT2 inhibitors .
Synthesis of Melanin-Concentrating Hormone Receptor 1 Antagonists
Api is also used as a reactant for the synthesis of melanin-concentrating hormone receptor 1 antagonists .
Synthesis of Bradykinin hB2 Receptor Antagonists
Api is used as a reactant for the synthesis of bradykinin hB2 receptor antagonists .
Synthesis of Neurokinin-1 Receptor Ligands
Api is used as a reactant for the synthesis of neurokinin-1 receptor ligands .
Mechanism of Action
While the specific mechanism of action for 4-Aminopiperidine-4-carboxylic acid dihydrochloride is not mentioned, it’s worth noting that introducing 4-aminopiperidine-4-carboxylic acid (Api) residues, which are piperidine-type dAA residues, enhances the helical structure stability and water solubility . This could have implications in its interactions with other molecules.
Safety and Hazards
Future Directions
The introduction of 4-aminopiperidine-4-carboxylic acid (Api) residues into antimicrobial peptides has shown promising results in enhancing helical structure stability, antimicrobial activity, and resistance to digestive enzymes . This suggests potential future directions in the development of new antimicrobial agents.
properties
IUPAC Name |
4-aminopiperidine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-6(5(9)10)1-3-8-4-2-6;;/h8H,1-4,7H2,(H,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZLRRMYUONDHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628844 |
Source
|
Record name | 4-Aminopiperidine-4-carboxylic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopiperidine-4-carboxylic acid dihydrochloride | |
CAS RN |
76508-73-1 |
Source
|
Record name | 4-Aminopiperidine-4-carboxylic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76508-73-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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